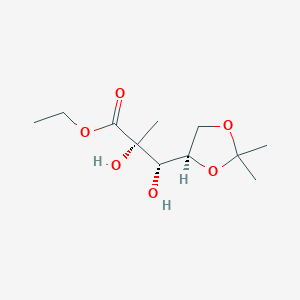

(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Description

The compound “(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate” (IUPAC name: ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) is a chiral organic ester with the molecular formula C₁₄H₂₄O₇ . It features a dioxolane ring (a five-membered cyclic ketal) and multiple stereocenters, including:

- (2S,3R) configuration at the propanoate backbone.

- (4R) configuration at the dioxolane ring.

- Appearance: Colorless to yellowish solid.

- Solubility: Insoluble in water; soluble in ethanol, dichloromethane, and other organic solvents.

Properties

IUPAC Name |

ethyl (2R,3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8+,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCHXRCKXIVVCN-VHSKPIJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)([C@H]([C@H]1COC(O1)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate (CAS No. 93636-26-1) is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 248.27 g/mol

- Structure : The compound contains a dioxolane moiety which is significant for its biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, related compounds have been noted to inhibit HMG-CoA reductase , an enzyme critical in cholesterol biosynthesis. This suggests that this compound may also possess hypolipidemic and hypocholesterolemic properties due to potential inhibition of this enzyme .

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Dioxolane derivatives have shown activity against various bacterial strains by disrupting their cellular processes. Further studies are needed to confirm the specific spectrum of antimicrobial activity for this compound.

Study on HMG-CoA Reductase Inhibition

A study focused on the synthesis of dioxolane derivatives demonstrated that certain structural modifications can enhance the inhibitory potency against HMG-CoA reductase. The findings indicated that the presence of hydroxyl groups and specific stereochemistry significantly influenced activity .

| Compound | Activity | Reference |

|---|---|---|

| (4R-Cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | HMG-CoA reductase inhibitor | |

| This compound | Hypothetical based on structure |

Screening for Type III Secretion System Inhibitors

In a broader context of drug discovery for bacterial infections, compounds structurally related to this compound were screened for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results showed that certain dioxolane derivatives could effectively reduce T3SS activity .

Scientific Research Applications

Antiviral Agents

One of the primary applications of this compound is as an intermediate in the synthesis of antiviral drugs. For instance, it has been linked to the development of Sofosbuvir, a medication used to treat hepatitis C virus infections. Its structural analogs have shown efficacy in inhibiting viral replication pathways .

Chiral Auxiliary

Due to its chiral centers, (2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate serves as an effective chiral auxiliary in asymmetric synthesis. This property is pivotal in the synthesis of enantiomerically pure compounds used in pharmaceuticals .

Organic Synthesis

The compound is utilized in various organic synthesis reactions due to its functional groups that facilitate nucleophilic attacks and other chemical transformations. It can be employed in the synthesis of complex polyfunctional molecules that are essential in medicinal chemistry .

Reaction Conditions and Yields

In synthetic applications, typical reaction conditions involve using solvents such as tetrahydrofuran (THF) under controlled temperatures to maintain stability and yield high-purity products. For example, a reported synthesis involved using diisopropylamine and MeLi in THF to achieve desired products with significant yields .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the utility of this compound in synthesizing antiviral agents with enhanced bioactivity against hepatitis C. The compound's ability to undergo transformations led to derivatives that exhibited improved pharmacokinetic profiles .

Case Study 2: Asymmetric Synthesis

Another research highlighted its role as a chiral auxiliary in asymmetric synthesis processes. The study showcased how this compound facilitated the formation of specific enantiomers in multi-step synthetic pathways that are crucial for developing new therapeutic agents .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antiviral Agents | Intermediate for antiviral drug synthesis | Effective against viral replication |

| Chiral Auxiliary | Facilitates asymmetric synthesis | Produces enantiomerically pure compounds |

| Organic Synthesis | Used in various chemical transformations | Enhances reactivity and yield |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of dioxolane-containing esters , which are characterized by their cyclic ketal moieties and ester functionalities. Below is a comparative analysis with structurally related analogs:

Key Research Findings and Data

Stereochemical Impact on Reactivity

- The (4R) configuration in the dioxolane ring of the target compound may influence its enzymatic recognition in chiral synthesis, contrasting with the (S) configuration in compound 15 .

Comparative Solubility and Formulation

- The target compound’s insolubility in water limits its use in aqueous systems but aligns with hydrophobic drug-delivery applications. In contrast, benzoyl-protected nucleosides () exhibit even lower water solubility due to aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.